
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as PBPC and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry, where it is used as a building block for the synthesis of various compounds. PBPC has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties. Additionally, PBPC has been used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The exact mechanism of action of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is not fully understood. However, it has been reported to interact with various biological targets, such as enzymes and receptors. PBPC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PBPC has also been reported to interact with certain receptors, such as the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. PBPC has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. PBPC has also been reported to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases. Additionally, PBPC has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate in lab experiments is its high purity and quality. PBPC has been synthesized using various methods, which have been reported to yield high-quality PBPC. Additionally, PBPC has been shown to have various potential applications in scientific research. However, one of the limitations of using PBPC in lab experiments is its cost. PBPC is a relatively expensive compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate. One potential direction is the further exploration of its potential therapeutic properties. PBPC has been shown to have potential therapeutic properties in the treatment of various diseases, such as neurodegenerative diseases and inflammatory conditions. Another potential direction is the development of new materials, such as polymers and coatings, using PBPC as a building block. Additionally, the development of new synthesis methods for PBPC may lead to improved yields and lower costs.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. PBPC has been synthesized using various methods and has been shown to have potential therapeutic properties, as well as applications in the development of new materials. Further research and development of PBPC may lead to new discoveries and innovations in various fields of study.
Métodos De Síntesis
The synthesis of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been achieved using various methods. One of the most commonly used methods is the reaction between 4-pyridinecarboxylic acid and 4-(bromomethyl)butyl pyridine-3-carboxylate in the presence of a base. Another method involves the reaction between 4-pyridinecarboxylic acid and 4-(chloromethyl)butyl pyridine-3-carboxylate in the presence of a base and a solvent. These methods have been reported to yield high purity and high-quality PBPC.
Propiedades
| 101952-76-5 | |
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
4-(pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4/c19-15(13-5-3-7-17-11-13)21-9-1-2-10-22-16(20)14-6-4-8-18-12-14/h3-8,11-12H,1-2,9-10H2 |
Clave InChI |
PPJDCSQLKYABRQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OCCCCOC(=O)C2=CN=CC=C2 |
SMILES canónico |
C1=CC(=CN=C1)C(=O)OCCCCOC(=O)C2=CN=CC=C2 |
| 101952-76-5 | |
Sinónimos |
4-(pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


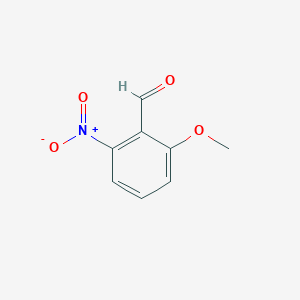
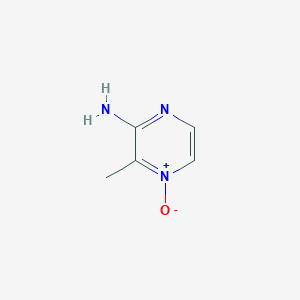
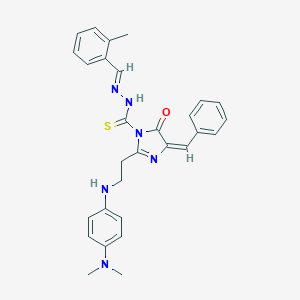
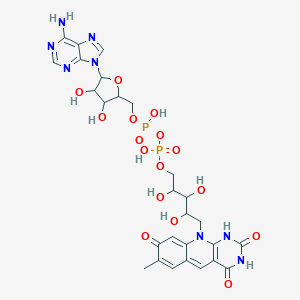
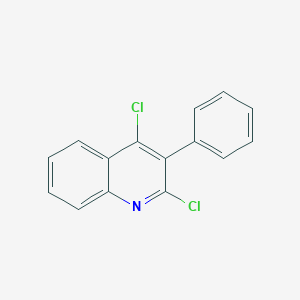
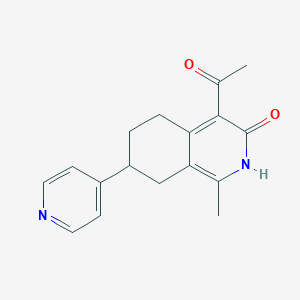



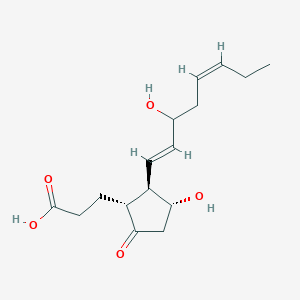
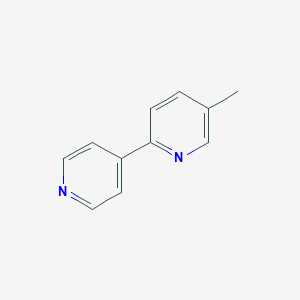
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)


